molecular formula C9H10BrF2NO B8165822 1-((4-Bromofuran-2-yl)methyl)-3,3-difluoropyrrolidine

1-((4-Bromofuran-2-yl)methyl)-3,3-difluoropyrrolidine

Cat. No.: B8165822
M. Wt: 266.08 g/mol
InChI Key: NNCOIZJBSHUQHR-UHFFFAOYSA-N
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Description

1-((4-Bromofuran-2-yl)methyl)-3,3-difluoropyrrolidine is a synthetic organic compound characterized by the presence of a bromofuran moiety and a difluoropyrrolidine ring

Preparation Methods

The synthesis of 1-((4-Bromofuran-2-yl)methyl)-3,3-difluoropyrrolidine typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the bromination of furan, followed by the introduction of the difluoropyrrolidine moiety through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-((4-Bromofuran-2-yl)methyl)-3,3-difluoropyrrolidine undergoes various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: Reduction of the bromine atom can lead to the formation of furan derivatives.

    Substitution: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

1-((4-Bromofuran-2-yl)methyl)-3,3-difluoropyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific diseases.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 1-((4-Bromofuran-2-yl)methyl)-3,3-difluoropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofuran moiety may facilitate binding to these targets, while the difluoropyrrolidine ring can enhance the compound’s stability and bioavailability. Pathways involved in its action include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 1-((4-Bromofuran-2-yl)methyl)-3,3-difluoropyrrolidine include:

Properties

IUPAC Name

1-[(4-bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF2NO/c10-7-3-8(14-5-7)4-13-2-1-9(11,12)6-13/h3,5H,1-2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCOIZJBSHUQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CC2=CC(=CO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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